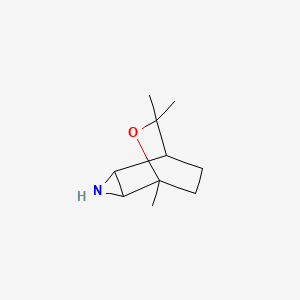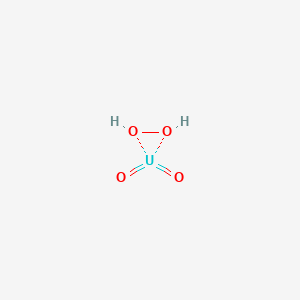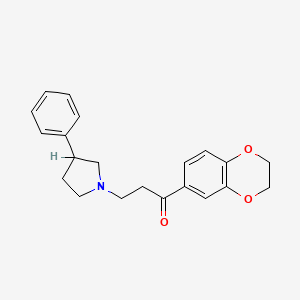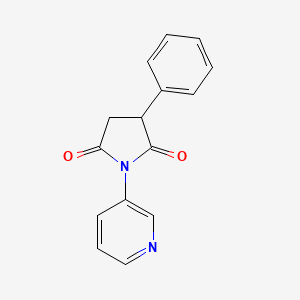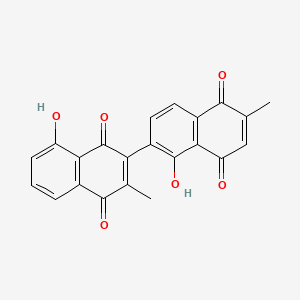
Chitranone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chitranone is a natural product found in Plumbago auriculata, Diospyros kaki, and other organisms with data available.
科学的研究の応用
Chemical Structure and Synthesis
Chitranone, along with other naphthoquinones like zeylanone and maritinone, has been identified in the phenolic fraction of the light petroleum extract of the roots of Plumbago zeylanica (Plumbaginaceae). The isolation of these compounds and the synthesis of their derivatives contribute to the understanding of their chemical structures and potential applications (Gunaherath, Gunatilaka, & Thomson, 1988).
Role in Experimental Research
The study of chitranone may also intersect with broader experimental research methodologies. For example, controlled human infection (CHI) trials, which involve the experimental infection of volunteers, can accelerate drug and vaccine development for infectious diseases. Although not directly linked to chitranone, such trials are essential for testing the efficacy of novel compounds, potentially including chitranone derivatives (Roestenberg et al., 2018).
Biomedical Applications
Research on similar compounds, such as chitosan, highlights the potential biomedical applications of chitranone. Chitosan, a biopolymer derived from chitin, has shown promise in wound dressing, drug delivery, and tissue engineering. This implies that structurally related compounds like chitranone could have similar applications (Khor & Lim, 2003). Additionally, the versatility of chitosan in biomedical applications, such as in controlled drug release systems and regenerative medicine, suggests that chitranone, with further research, may find similar applications (Dash, Chiellini, Ottenbrite, & Chiellini, 2011).
Implications in Plant Biology
The study of chalcone isomerase (CHI), an enzyme closely related to the topic of chitranone, reveals its role in plant biology, particularly in flavonoid biosynthesis. This suggests that compounds like chitranone could be significant in understanding plant biochemistry and genetics (van Tunen & Mol, 1987).
特性
製品名 |
Chitranone |
|---|---|
分子式 |
C22H14O6 |
分子量 |
374.3 g/mol |
IUPAC名 |
5-hydroxy-3-(1-hydroxy-6-methyl-5,8-dioxonaphthalen-2-yl)-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O6/c1-9-8-15(24)18-13(19(9)25)7-6-12(21(18)27)16-10(2)20(26)11-4-3-5-14(23)17(11)22(16)28/h3-8,23,27H,1-2H3 |
InChIキー |
ITGPISXKMZIRAV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC(=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C |
同義語 |
chitranone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)
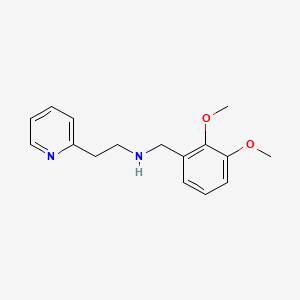
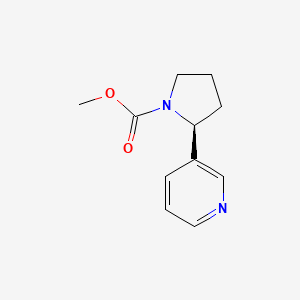
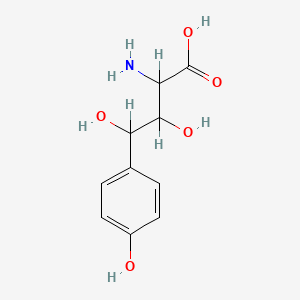
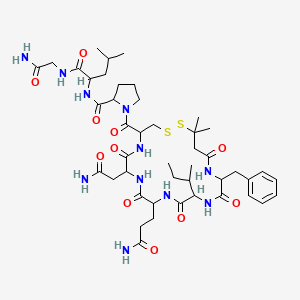
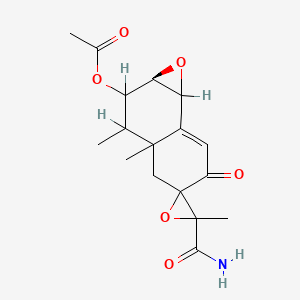
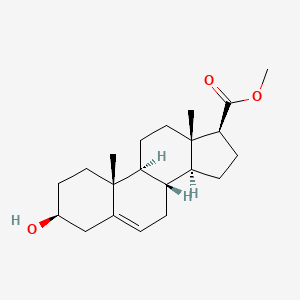
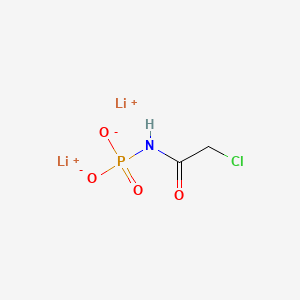
![4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide](/img/structure/B1204730.png)
